4-Iodo-2-pyrrolidin-1-ylpyridine
Overview
Description
4-Iodo-2-pyrrolidin-1-ylpyridine is a chemical compound with the molecular formula C9H11IN2 and a molecular weight of 274.1 g/mol It is characterized by the presence of an iodine atom at the 4-position and a pyrrolidinyl group at the 2-position of a pyridine ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 4-iodo-2-pyrrolidin-1-ylpyridine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 4-Iodo-2-pyrrolidin-1-ylpyridine, have been associated with various biological activities . The pyrrolidine ring, a key component of this compound, is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereoisomers of the pyrrolidine ring .
Cellular Effects
Compounds with a pyrrolidine ring have been associated with various cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring, a key component of this compound, can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone, azide, or azomethine ylide reacts with an olefin to form the pyrrolidine ring . Another approach is the [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production methods for 4-Iodo-2-pyrrolidin-1-ylpyridine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of microwave-assisted synthesis or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-pyrrolidin-1-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrolidinyl group can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the pyrrolidinyl group to form different functional groups .
Scientific Research Applications
4-Iodo-2-pyrrolidin-1-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
4-Iodo-2-pyrrolidin-1-ylpyridine is unique due to the presence of both an iodine atom and a pyrrolidinyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-iodo-2-pyrrolidin-1-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUUXAOQDAZBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289305 | |
Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370025-52-7 | |
Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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